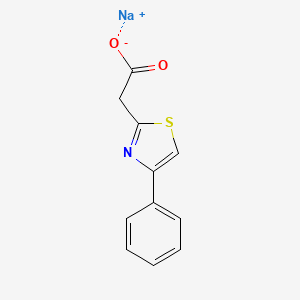
2-(4-苯基-1,3-噻唑-2-基)乙酸钠
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Sodium 2-(4-phenyl-1,3-thiazol-2-yl)acetate” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen . Thiazoles are important in the world of chemistry due to their aromaticity and many reactive positions where various reactions may take place .
Synthesis Analysis
The synthesis of thiazole derivatives often involves reactions with hydrazonoyl halides . These reactions can generate a variety of compounds, including 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines .Molecular Structure Analysis
The thiazole ring in the compound consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds, rendering aromatic ring properties . This aromaticity is evidenced by the 1H NMR chemical shift of the ring protons .Chemical Reactions Analysis
Thiazoles have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . The calculated pi-electron density marks C5 as the primary site for electrophilic substitution, and C2-H as susceptible to deprotonation .科学研究应用
Antimicrobial Activity
Thiazole derivatives, including Sodium 2-(4-phenyl-1,3-thiazol-2-yl)acetate, have been studied for their antimicrobial properties. These compounds can be designed to target a variety of microbial pathogens, offering potential use in treating bacterial infections. The thiazole ring’s ability to interact with bacterial enzymes and inhibit their function makes it a valuable scaffold for developing new antimicrobial agents .
Anticancer and Cytotoxic Effects
Research has indicated that thiazole compounds exhibit significant anticancer and cytotoxic activities. They have been used to synthesize various derivatives that show potent effects on human tumor cell lines, including prostate cancer. This suggests that Sodium 2-(4-phenyl-1,3-thiazol-2-yl)acetate could be modified to enhance its efficacy as an antitumor agent .
Anti-Inflammatory Properties
The anti-inflammatory properties of thiazole derivatives are well-documented. These compounds can be effective in reducing inflammation in various conditions, potentially by inhibiting inflammatory cytokines or other key components of the inflammatory response. This application is particularly relevant in the development of new treatments for chronic inflammatory diseases .
Antiviral Applications
Thiazole derivatives have shown promise in antiviral therapy. Their structure allows for the creation of compounds that can interfere with viral replication or assembly. This makes them candidates for the development of drugs against diseases like HIV, where they could play a role in inhibiting the virus’s lifecycle .
Neuroprotective Uses
The neuroprotective potential of thiazole derivatives is an exciting area of research. These compounds may protect nerve cells from damage or death caused by neurodegenerative diseases or brain injury. By modulating neurotransmitter systems or protecting neuronal structure, they could contribute to treatments for conditions like Alzheimer’s disease .
Antioxidant Effects
Thiazole compounds are being explored for their antioxidant effects. They can act as free radical scavengers, protecting cells from oxidative stress, which is implicated in various diseases, including cancer and cardiovascular disorders. This application could lead to the development of novel antioxidants with improved efficacy and safety profiles .
作用机制
Target of Action
Sodium 2-(4-phenyl-1,3-thiazol-2-yl)acetate is a derivative of thiazole, a heterocyclic compound that has been found to have diverse biological activities . Thiazole derivatives have been reported to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . .
Mode of Action
Thiazole derivatives have been reported to interact with various targets, leading to different biological effects . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been reported to activate or inhibit various biochemical pathways and enzymes, leading to different biological effects .
Result of Action
Thiazole derivatives have been reported to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
未来方向
属性
IUPAC Name |
sodium;2-(4-phenyl-1,3-thiazol-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S.Na/c13-11(14)6-10-12-9(7-15-10)8-4-2-1-3-5-8;/h1-5,7H,6H2,(H,13,14);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKMQJNVPNNTMGJ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)CC(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8NNaO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2-(4-phenyl-1,3-thiazol-2-yl)acetate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

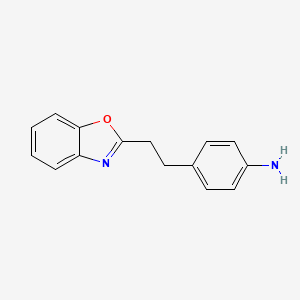
![methyl 3-(8-(3-methoxypropyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2923056.png)
![N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2923057.png)
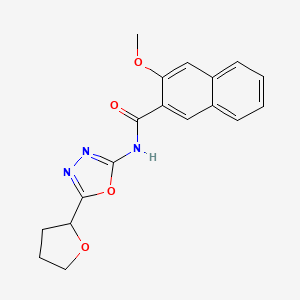
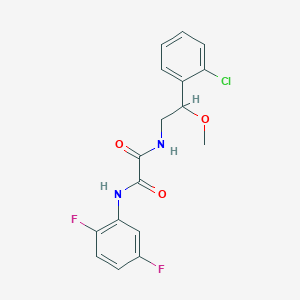
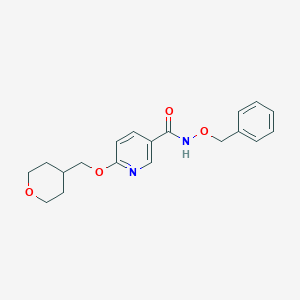

![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B2923067.png)
![5-chloro-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-nitrobenzamide](/img/structure/B2923069.png)
![[2-(Tert-butylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2923070.png)
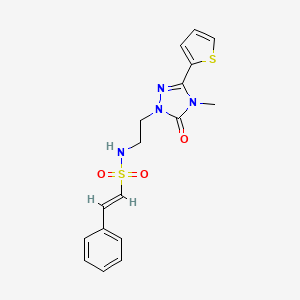
![2-[2-[(6-methoxypyridin-3-yl)carbamoyl]phenyl]acetic Acid](/img/structure/B2923074.png)
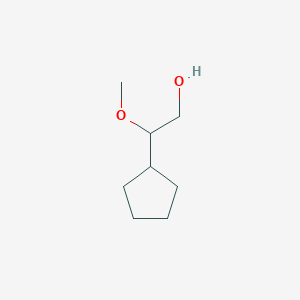
![N-(4-acetamidophenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2923078.png)